molecular formula C11H10FN3 B8469633 4-Fluoro-N2-pyridin-3-ylbenzene-1,2-diamine

4-Fluoro-N2-pyridin-3-ylbenzene-1,2-diamine

Cat. No. B8469633
M. Wt: 203.22 g/mol
InChI Key: MEULZPNVMQTNON-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

To a mixture of (5-fluoro-2-nitrophenyl)pyridin-3-yl-amine (25 mmol) in EtOH (300 mL) was added 10% Pd/C (1.0 g) and the reaction mixture stirred at RT under a hydrogen atmosphere for 18 h. Additional Pd/C (1.0 g) was added and stirring at RT under a hydrogen atmosphere continued for 2 h. The suspension was filtered through a pad of Celite® and the filtrate was concentrated in vacuo to afford the title compound as a brown solid (quantitative). 1H NMR (CDCl3, 300 MHz): δ 8.27 (1H, dd, J=2.64, 0.91 Hz), 8.15 (1H, dd, J=4.41, 1.71 Hz), 7.20-7.09 (2H, m), 6.87 (1H, dd, J=9.61, 2.59 Hz), 6.80-6.68 (2H, m), 5.50 (1H, br s), 2.96 (2H, br s)
Quantity
25 mmol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:15]([O-])=O)=[C:6]([NH:8][C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)[CH:7]=1>CCO.[Pd]>[F:1][C:2]1[CH:7]=[C:6]([NH:8][C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)[C:5]([NH2:15])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
25 mmol
Type
reactant
Smiles
FC=1C=CC(=C(C1)NC=1C=NC=CC1)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at RT under a hydrogen atmosphere for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring at RT under a hydrogen atmosphere
WAIT
Type
WAIT
Details
continued for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC=1C=C(C(=CC1)N)NC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.